molecular formula C20H15ClN2O2S B2484476 (2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile CAS No. 326915-28-0

(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile

Cat. No.: B2484476
CAS No.: 326915-28-0
M. Wt: 382.86
InChI Key: CYOROANDZSQJJF-DHDCSXOGSA-N
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Description

(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C20H15ClN2O2S and its molecular weight is 382.86. The purity is usually 95%.
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Scientific Research Applications

Conformational and Molecular Structures

(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile and its derivatives have been studied for their conformational and molecular structures. Single crystal X-ray diffraction analyses have been conducted on these compounds, revealing insights into their crystalline structures and molecular interactions. These studies are crucial for understanding the properties and potential applications of these compounds in various fields, including materials science and pharmacology (Percino et al., 2016).

Spectroscopic and Quantum Chemical Calculations

Research on similar thiazol derivatives has included spectroscopic and quantum chemical calculations to understand their molecular structure and biological activities. These studies involve analyses like FT-IR and FT-Raman spectroscopy, alongside quantum chemical methods. Such investigations can pave the way for the development of new materials and drugs, given the biological applications noted in these studies (Viji et al., 2020).

Molecular Docking Studies

Molecular docking studies of thiazol derivatives have been conducted to understand their interactions with various proteins. These studies are significant in drug discovery, as they help in predicting how these compounds might interact with biological targets, such as enzymes or receptors. This research is particularly relevant for developing new pharmaceutical agents (Shanmugapriya et al., 2022).

Photophysical Properties

The photophysical properties of thiazol derivatives have also been a subject of research. Studies have explored how these compounds behave under different conditions, such as varying solvent polarities. Understanding these properties is essential for applications in fields like optoelectronics and sensor technology, where the interaction with light is a key factor (Khan, 2020).

Corrosion Inhibition

Thiazol derivatives have been studied for their potential as corrosion inhibitors, particularly for metals like iron. Quantum chemical parameters and molecular dynamics simulations have been used to predict their effectiveness in protecting metals from corrosion, which is crucial in industrial applications (Kaya et al., 2016).

Crystal Structure and Stability

The crystal structure and stability of thiazol derivatives have been analyzed to understand their solid-state properties. These studies can provide valuable information for the development of new materials with specific structural and stability requirements (Kariuki et al., 2021).

Properties

IUPAC Name

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c1-24-17-7-8-19(25-2)14(10-17)9-15(11-22)20-23-18(12-26-20)13-3-5-16(21)6-4-13/h3-10,12H,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOROANDZSQJJF-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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